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A Quantitative Colorimetric Assay Using XTT to Evaluate Cellular Metabolic Activity

For Researchers, Scientists, and Drug Development Professionals.

Introduction
The assessment of cell viability and proliferation is fundamental in various fields of biological

research and drug discovery. The XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-

bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) assay is a widely used colorimetric

method for these purposes.[1] This assay measures the metabolic activity of viable cells, which

serves as an indicator of cell health. In metabolically active cells, mitochondrial

dehydrogenases cleave the yellow tetrazolium salt XTT into a soluble orange formazan

product.[1] The intensity of the resulting color is directly proportional to the number of viable

cells in the culture.[1]

Unlike its predecessor, the MTT assay, the XTT assay's formazan product is water-soluble,

eliminating the need for a solubilization step and simplifying the protocol.[1] This application

note provides a detailed protocol for the XTT assay, hereafter referred to as the XT-2 protocol,

for assessing the cytotoxic effects of a compound on a cancer cell line. It includes a step-by-

step experimental procedure, a sample data set, and a discussion of a relevant biological

pathway.

Principle of the XT-2 (XTT) Assay
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The core of the XT-2 assay lies in the enzymatic reduction of the XTT reagent by viable cells.[1]

Mitochondrial enzymes in metabolically active cells, such as NADH dehydrogenase and

succinate dehydrogenase, drive this reaction.[1] The reduction of the yellow XTT tetrazolium

salt results in an orange-colored, water-soluble formazan derivative.[1] This color change can

be quantified by measuring the absorbance of the solution using a spectrophotometer. A higher

absorbance reading indicates a greater number of metabolically active, and therefore viable,

cells.[1]

Experimental Protocols
This protocol is optimized for adherent cells cultured in a 96-well plate format.

Materials Required
XTT Reagent

Activation Reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

Cell culture medium (phenol red-free medium is recommended for the assay step to reduce

background)

Phosphate-buffered saline (PBS)

96-well flat-bottom cell culture plates

Test compound (e.g., a cytotoxic drug)

CO2 incubator (37°C, 5% CO2)

Microplate reader (spectrophotometer) with filters for absorbance measurement at 450-500

nm and a reference wavelength of 630-690 nm.

Pre-Assay Optimization
Before performing the main assay, it is crucial to determine the optimal cell seeding density.

This ensures that the cells are in the logarithmic growth phase during the experiment and that

the absorbance values fall within the linear range of the assay.
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Prepare a serial dilution of your cells, for example, from 1 x 10^3 to 1 x 10^6 cells/mL.

Seed 100 µL of each cell dilution into triplicate wells of a 96-well plate. Include control wells

with medium only for blank measurements.

Incubate the plate for the desired experimental duration (e.g., 24-48 hours).

Perform the XTT assay as described below and measure the absorbance.

Plot absorbance against the number of cells to identify the linear range. Select a cell density

from this range for your experiments.

Assay Protocol
Day 1: Cell Seeding

Harvest and count the cells.

Dilute the cells to the predetermined optimal concentration in complete cell culture medium.

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Include wells for "no-cell" controls (medium only) to determine background absorbance.

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

Day 2: Treatment with Test Compound

Prepare serial dilutions of the test compound in cell culture medium at 2x the final desired

concentrations.

Carefully remove the medium from the wells and add 100 µL of the corresponding test

compound dilutions to the treatment wells.

Add 100 µL of fresh medium to the "untreated control" wells.

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Day 3: XTT Assay and Data Collection
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Prepare Activated-XTT Solution: Shortly before use, thaw the XTT Reagent and Activation

Reagent in a 37°C water bath.[2] Prepare the activated solution according to the

manufacturer's instructions. A common ratio is to add 0.1 mL of Activation Reagent to 5.0 mL

of XTT Reagent for one 96-well plate.[3]

Add XTT Reagent: Add 50 µL of the freshly prepared Activated-XTT Solution to each well,

including the "no-cell" control wells.[2][3]

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation

time may need optimization depending on the cell type and density.

Measure Absorbance: Gently shake the plate to ensure the color is evenly distributed.

Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength

between 630-690 nm should be used to subtract background absorbance from fingerprints or

smudges.[3]

Data Presentation and Analysis
The raw absorbance values are used to calculate the percentage of cell viability for each

treatment condition.

Calculation of Cell Viability:

Subtract the average absorbance of the "no-cell" control wells (background) from all other

absorbance readings.

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Sample Data Table:

The following table presents sample data from an experiment testing the effect of a cytotoxic

compound on a cancer cell line after 48 hours of treatment.
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Compound Conc.
(µM)

Mean Absorbance
(450 nm)

Standard Deviation % Cell Viability

0 (Untreated Control) 1.250 0.085 100%

1 1.150 0.070 92%

5 0.938 0.065 75%

10 0.625 0.050 50%

25 0.313 0.040 25%

50 0.125 0.025 10%

100 0.063 0.015 5%

Medium Only (Blank) 0.050 0.010 N/A

Note: Absorbance values are corrected for background (blank).

Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The overall workflow of the XT-2 (XTT) assay is summarized in the diagram below.
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Caption: Workflow of the XT-2 (XTT) cell viability assay.
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Relevant Signaling Pathway: Intrinsic Apoptosis
A reduction in cell viability, as measured by the XT-2 assay, can be the result of apoptosis, or

programmed cell death. Many cytotoxic drugs induce apoptosis in cancer cells. The intrinsic

apoptosis pathway is a common mechanism triggered by cellular stress, such as DNA damage

caused by chemotherapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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